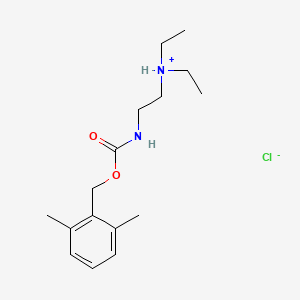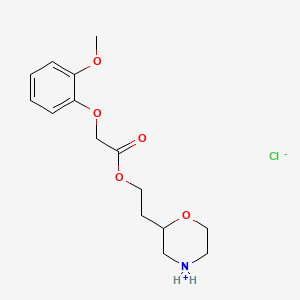
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride is a chemical compound with a complex structure that includes a morpholine ring, an ethyl group, and a methoxyphenoxy acetate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride typically involves the reaction of morpholine with ethyl 2-(2-methoxyphenoxy)acetate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride
- 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride
Uniqueness
Compared to similar compounds, 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride has unique structural features that may confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
35158-63-5 |
|---|---|
Molekularformel |
C15H22ClNO5 |
Molekulargewicht |
331.79 g/mol |
IUPAC-Name |
2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride |
InChI |
InChI=1S/C15H21NO5.ClH/c1-18-13-4-2-3-5-14(13)21-11-15(17)20-8-6-12-10-16-7-9-19-12;/h2-5,12,16H,6-11H2,1H3;1H |
InChI-Schlüssel |
IZKWRWUMDIFTBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)OCCC2C[NH2+]CCO2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
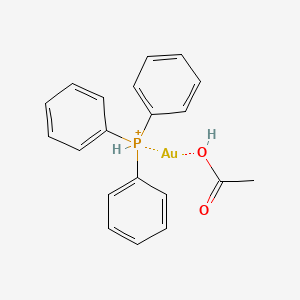
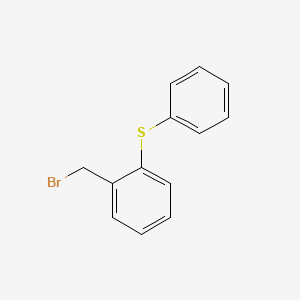
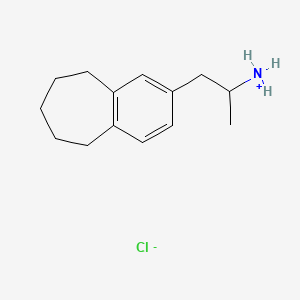
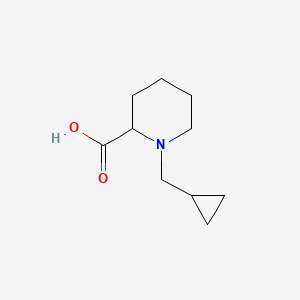
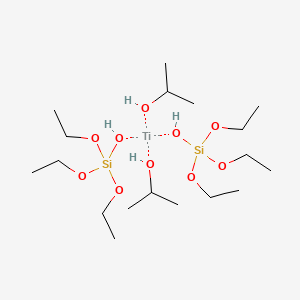
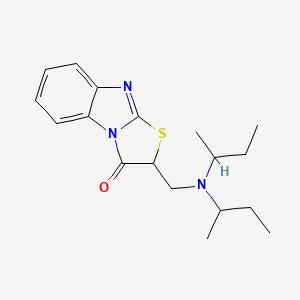
![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)




